(3,4-dimethoxyphenyl)[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
(3,4-dimethoxyphenyl)[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound with a unique structure that combines a phenyl ring substituted with methoxy groups and a pyrazole ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxyphenyl)[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(3,4-dimethoxyphenyl)[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
(3,4-dimethoxyphenyl)[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-4-hydroxycinnamaldehyde: Shares the dimethoxyphenyl group but differs in the rest of the structure.
4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester: Similar in having a phenyl ring with hydroxyl and methoxy groups but differs in the boronic acid ester functionality.
Uniqueness
(3,4-dimethoxyphenyl)[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H19F3N2O4 |
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Molecular Weight |
360.33 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C16H19F3N2O4/c1-4-5-11-9-15(23,16(17,18)19)21(20-11)14(22)10-6-7-12(24-2)13(8-10)25-3/h6-8,23H,4-5,9H2,1-3H3 |
InChI Key |
NWFVUVDGQNKTET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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